molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B049780 Methyl methacrylate CAS No. 80-62-6

Methyl methacrylate

Cat. No. B049780
CAS RN: 80-62-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Patent
US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
20.3 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring this at 80° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
WASH
Type
WASH
Details
washed by the decantation method
CUSTOM
Type
CUSTOM
Details
followed by separation by filtration and water-
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was dried at 120° C.
WAIT
Type
WAIT
Details
calcined at 400° C. for 6 hours in a stream of air
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The LaPO4 catalyst (5 cc) thus obtained
CUSTOM
Type
CUSTOM
Details
was packed in a Pyrex reaction tube of 12-mm inside diameter, which
CUSTOM
Type
CUSTOM
Details
held at 275° C
WAIT
Type
WAIT
Details
was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The gas leaving the catalyst layer
CUSTOM
Type
CUSTOM
Details
was trapped in a dry ice trap

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
20.3 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring this at 80° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
WASH
Type
WASH
Details
washed by the decantation method
CUSTOM
Type
CUSTOM
Details
followed by separation by filtration and water-
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was dried at 120° C.
WAIT
Type
WAIT
Details
calcined at 400° C. for 6 hours in a stream of air
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The LaPO4 catalyst (5 cc) thus obtained
CUSTOM
Type
CUSTOM
Details
was packed in a Pyrex reaction tube of 12-mm inside diameter, which
CUSTOM
Type
CUSTOM
Details
held at 275° C
WAIT
Type
WAIT
Details
was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The gas leaving the catalyst layer
CUSTOM
Type
CUSTOM
Details
was trapped in a dry ice trap

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04464539

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[Na+].[Na+].[OH2:8].N.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=[O:20].O[C:24]([CH3:29])([CH3:28])[C:25](N)=[O:26].[CH3:30]O>O>[C:25]([O:8][CH3:30])(=[O:26])[C:24]([CH3:29])=[CH2:28].[C:25]([OH:20])(=[O:26])[C:24]([CH3:29])=[CH2:28] |f:0.1.2,3.4,5.6.7.8|

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
20.3 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring this at 80° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
WASH
Type
WASH
Details
washed by the decantation method
CUSTOM
Type
CUSTOM
Details
followed by separation by filtration and water-
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was dried at 120° C.
WAIT
Type
WAIT
Details
calcined at 400° C. for 6 hours in a stream of air
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The LaPO4 catalyst (5 cc) thus obtained
CUSTOM
Type
CUSTOM
Details
was packed in a Pyrex reaction tube of 12-mm inside diameter, which
CUSTOM
Type
CUSTOM
Details
held at 275° C
WAIT
Type
WAIT
Details
was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The gas leaving the catalyst layer
CUSTOM
Type
CUSTOM
Details
was trapped in a dry ice trap

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.